N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutanecarboxamide core linked to a hydroxyethyl group substituted with both furan-2-yl and thiophen-3-yl heterocycles.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(11-3-1-4-11)16-10-15(18,12-6-8-20-9-12)13-5-2-7-19-13/h2,5-9,11,18H,1,3-4,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVMNYVYPLRDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach includes the formation of the cyclobutanecarboxamide core followed by the introduction of furan and thiophene substituents through specific coupling reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique architecture invites comparisons with carboxamide derivatives bearing heterocyclic or small-ring substituents. Below is a detailed analysis based on structural analogs from the evidence:
Structural and Functional Group Comparisons
Computational and Analytical Methodologies
Although direct data for the target compound are lacking, the evidence highlights methodologies applicable to its analysis:
- Density Functional Theory (DFT) : Used to predict electronic properties (e.g., correlation energies) in compounds with complex substituents .
- Crystallographic Refinement : Programs like SHELXL and WinGX enable precise structural determination of carboxamides and heterocycles, critical for comparing bond lengths and angles.
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a thiophene moiety, and a cyclobutanecarboxamide group. Its molecular formula is , with a molecular weight of approximately 237.28 g/mol. The presence of both furan and thiophene rings suggests potential for various biological interactions due to their known reactivity and pharmacological profiles.
The mechanism of action for this compound involves interactions with specific molecular targets, which may include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, similar to other compounds in its class that target carbonic anhydrase isoenzymes. Such inhibition can be significant in therapeutic contexts like glaucoma treatment and other conditions where bicarbonate levels are crucial.
- Receptor Modulation : The compound may also interact with receptors associated with inflammatory responses, leading to potential anti-inflammatory effects. The unique combination of functional groups allows for diverse interactions at the molecular level.
Antioxidant Properties
The furan and thiophene components are known for their antioxidant properties, which may contribute to the compound’s overall biological activity. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases including cancer.
Comparative Studies
A comparative analysis with similar compounds highlights the distinct biological profile of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks thiophene group | Different reactivity profile |
| N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks furan group | Varying biological effects |
| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Amide group instead of sulfonamide | Altered biological activity |
This table illustrates how structural modifications can influence the biological activity and therapeutic potential of related compounds.
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have been evaluated in various pharmacological contexts:
- Inhibition Studies : Compounds structurally similar to cyclobutanecarboxamide have demonstrated significant inhibitory effects on carbonic anhydrase isoenzymes, showcasing their potential as therapeutic agents in treating conditions like glaucoma.
- Antiviral Activity : Research into derivatives containing furan and thiophene rings has revealed promising antiviral activities against SARS-CoV-2, suggesting that modifications to these structures could enhance efficacy against viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
